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Sodium rhodizonate dibasic, 97%

Cat. No.: B12041729
M. Wt: 216.06 g/mol
InChI Key: UYVDBJBSAPKNAN-UHFFFAOYSA-N
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Description

Contextualization of Rhodizonate Compounds in Contemporary Chemistry

Rhodizonate compounds, including the parent rhodizonic acid and its salts, are part of a class of organic molecules known as oxocarbons. Rhodizonic acid was first discovered in 1837 by the Austrian chemist Johann Heller. wikipedia.org The name is derived from the Greek word "rhodizō," meaning "to tinge red," which is a reference to the characteristic color of its salts. wikipedia.org

The rhodizonate anion (C₆O₆²⁻) is aromatic and symmetrical, with the negative charges and double bonds delocalized across the six carbon-oxygen units. wikipedia.org This delocalization contributes to the stability and the chromophoric (color-producing) properties of rhodizonate compounds.

In contemporary chemistry, rhodizonate and its derivatives are recognized for their ability to form colored complexes with various metal ions. cymitquimica.comrsc.org This property is central to their application in analytical chemistry. Furthermore, the rhodizonate dianion can act as a hydrogen-bond acceptor in the formation of supramolecular structures. rsc.org The study of these compounds also extends to understanding their decomposition products, such as croconate and oxalate (B1200264), and their coordination chemistry with different metals. fiu.edu

Scope and Significance of Sodium Rhodizonate Dibasic in Academic Inquiry

Sodium rhodizonate dibasic, typically available as a 97% pure compound, holds particular importance in academic research due to its specific applications and chemical reactivity. Its significance stems from its utility as a sensitive and specific analytical reagent and as a precursor in organic synthesis.

One of the most well-established applications of sodium rhodizonate dibasic is in the qualitative and quantitative analysis of heavy metals, most notably lead (Pb) and barium (Ba). medchemexpress.comscbt.comhimedialabs.comresearchgate.net It forms intensely colored precipitates with these metal ions, allowing for their detection even at low concentrations. researchgate.net For instance, the reaction with lead produces a characteristic violet-purple complex. researchgate.netresearchgate.net This reaction is so reliable that it is a standard method in forensic science for detecting lead residues from gunshots. cymitquimica.comfiu.eduresearchgate.netojp.gov The test involves treating a surface with a solution of sodium rhodizonate, which reacts with any lead present to produce a colored spot. ojp.gov The chemistry of this test is specific and can be confirmed by observing color changes at different pH levels. researchgate.net

Beyond its role in analytical chemistry, sodium rhodizonate dibasic serves as a reactant in the synthesis of other organic compounds. For example, it can be used to synthesize dihydroxyquinone carbonate through a cyclocondensation reaction with phosgene (B1210022). sigmaaldrich.comchemicalbook.com It is also employed in the condensation of heteroaryl-boronic acids to create zwitterionic systems. sigmaaldrich.comchemicalbook.com

The study of the coordination chemistry of sodium rhodizonate with various metals, including lanthanides and other toxic metals like mercury, is an active area of research. fiu.edu Investigations into its complexation behavior, often in mixed solvent systems to manage the precipitation of the resulting complexes, provide valuable insights into fundamental chemical interactions. fiu.edu Researchers have also explored its ability to form metal-rhodizonate complexes with N-donating co-ligands. fiu.edu

The stability of sodium rhodizonate solutions is another aspect of academic interest. While the dry, solid form is stable, aqueous solutions tend to decompose over time, even under refrigeration. wikipedia.orgfiu.edu Understanding the kinetics and products of this decomposition is crucial for its effective use in analytical applications. fiu.edu

Properties of Sodium Rhodizonate Dibasic, 97%

PropertyValue
Chemical Formula C₆Na₂O₆ sigmaaldrich.com
Molecular Weight 214.04 g/mol sigmaaldrich.comscbt.com
CAS Number 523-21-7 sigmaaldrich.comscbt.com
Appearance Green-gray to dark green fine crystalline powder chemicalbook.comlobachemie.com
Solubility Soluble in water chemicalbook.com
Melting Point > 300 °C chemicalbook.com

Synonyms for Sodium Rhodizonate Dibasic

Synonym
3,4,5,6-Tetraoxocyclohexene-1,2-diol disodium (B8443419) salt sigmaaldrich.comscbt.com
Rhodizonic acid disodium salt sigmaaldrich.comscbt.com
Disodium rhodizonate chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H2Na2O6 B12041729 Sodium rhodizonate dibasic, 97%

Properties

Molecular Formula

C6H2Na2O6

Molecular Weight

216.06 g/mol

InChI

InChI=1S/C6H2O6.2Na/c7-1-2(8)4(10)6(12)5(11)3(1)9;;/h7-8H;;

InChI Key

UYVDBJBSAPKNAN-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=O)C(=O)C(=O)C1=O)O)O.[Na].[Na]

Origin of Product

United States

Synthetic Methodologies and Preparative Considerations for Sodium Rhodizonate Dibasic

Established Synthesis Routes for Rhodizonic Acid and its Salts

The traditional synthesis of sodium rhodizonate begins with the preparation of its parent acid, rhodizonic acid. A common pathway involves the multi-step synthesis starting from glyoxal (B1671930) to form a precursor, the disodium (B8443419) salt of tetrahydroxy-p-benzoquinone. csusb.educsusb.edu This intermediate is then oxidized in the presence of air to yield rhodizonic acid, a process that has been reported with an average yield of around 12%. csusb.edu Another established method involves the oxidation of inositol (B14025) using nitric acid. wikipedia.orgacs.org

Once the initial reaction to form rhodizonic acid in a solution is complete, the free acid must be isolated. This is typically achieved through acidification of the reaction mixture. Following acidification, the rhodizonic acid is extracted using an appropriate organic solvent, such as diethyl ether (Et2O). The resulting organic solution is then dried using a drying agent like magnesium sulfate (B86663) (MgSO4), filtered to remove the desiccant, and finally, the solvent is evaporated under a vacuum to yield the acid. chemicalbook.com The free acid can appear as colorless crystals after recrystallization from a solvent system like tetrahydrofuran/petroleum ether. chemicalbook.com Rhodizonic acid is often obtained as a dihydrate (H₂C₆O₆·2H₂O), which exists as orange to deep-red, highly hygroscopic crystals. wikipedia.org

To obtain the dibasic sodium salt, the purified rhodizonic acid is reacted with a sodium base. A straightforward and effective procedure involves dissolving the isolated rhodizonic acid in two equivalents of sodium hydroxide (B78521) (NaOH). chemicalbook.com The water is then removed by evaporation in a vacuum, which causes the pure disodium rhodizonate to crystallize. chemicalbook.com The final product, sodium rhodizonate dibasic, is a dark brown or dark green powder that is stable when kept dry. wikipedia.orgchemicalbook.com

Advanced Synthetic Strategies for Tailored Material Properties

Beyond the standard preparation, advanced synthetic methods have been developed to control the physical properties of sodium rhodizonate, such as crystal size and morphology. These characteristics are crucial for performance in specialized applications, for instance, as a cathode material in sodium-ion batteries. researchgate.net

Antisolvent precipitation is a powerful technique for controlling the crystal morphology of sodium rhodizonate. researchgate.net This method involves dissolving the sodium rhodizonate in a suitable solvent and then introducing an "antisolvent" in which the compound is insoluble. The rapid change in solubility induces precipitation, and by controlling parameters such as concentration, temperature, and the rate of antisolvent addition, the size and shape of the resulting crystals can be precisely managed. Research has demonstrated that this facile method can be used to synthesize various structures, including micro-bulk, microrod, and nanorod forms of sodium rhodizonate. researchgate.net This morphological control has been shown to directly impact the material's sodium ion storage properties, highlighting the importance of such advanced synthetic strategies. researchgate.net

Table 1: Morphological Control of Sodium Rhodizonate via Antisolvent Precipitation

Target Morphology Synthetic Method Application Impact Source
Micro-bulk Antisolvent Precipitation Baseline for comparison researchgate.net
Microrods Antisolvent Precipitation Improved sodium storage properties researchgate.net

Recrystallization is a fundamental purification technique in chemistry used to obtain highly pure crystalline solids. youtube.com The general principle involves dissolving the impure solid in a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. youtube.com As the temperature decreases, the solubility of the compound drops, causing it to crystallize out of the solution, while impurities tend to remain dissolved. youtube.com

However, for rhodizonate salts, this standard purification method presents significant challenges. It has been noted that attempting to recrystallize salts of rhodizonic acid often leads to great loss of the desired material. acs.orgchemicalbook.com This is due to the tendency of the rhodizonate anion to undergo conversion to croconate, an anion with a five-membered carbon ring, especially in solution. acs.orgchemicalbook.com

Considerations for Reproducibility and Purity in Preparation

Achieving high purity and reproducibility in the synthesis of sodium rhodizonate requires careful control over the reaction conditions. A primary challenge is the inherent instability of the compound in aqueous solutions. chemicalbook.comloodtesten.nl Solutions of sodium rhodizonate are typically orange to yellow and are known to decompose over a period of a few days, even when refrigerated. wikipedia.orgloodtesten.nl Some sources indicate the prepared solution may be ineffective after just one hour. fiu.edu

Furthermore, the propensity of rhodizonate to convert to croconate makes purification difficult. acs.orgchemicalbook.com Since methods like recrystallization are often not viable without significant product loss, the purity of the final sodium rhodizonate product is heavily dependent on the purity of the initial preparation. acs.orgchemicalbook.com Therefore, to obtain a product with a purity of 97% or higher, it is crucial to start with pure reagents and carefully manage the synthesis and isolation steps to prevent degradation and side reactions. The final product should be stored as a dry, dark-colored solid to ensure stability. wikipedia.orgchemicalbook.com

Coordination Chemistry and Ligand Functionality of Sodium Rhodizonate Dibasic

Fundamental Principles of Metal-Rhodizonate Complexation

The rhodizonate anion is a versatile ligand capable of coordinating with a variety of metal cations. morressier.com The interaction typically involves the formation of stable chelate rings, leading to colored precipitates or solutions, a property extensively used in qualitative and quantitative analysis. researchgate.netloodtesten.nl The electronic structure of the rhodizonate dianion, featuring a delocalized system, is central to the formation and stability of these metal complexes. wikipedia.org

The rhodizonate dianion readily forms complexes with numerous divalent metal ions, including those of lead, barium, strontium, copper, cadmium, manganese, cobalt, nickel, and zinc. researchgate.netresearchgate.netloodtesten.nl The chelation mechanism involves the coordination of the metal ion by the oxygen atoms of the vicinal carbonyl groups of the rhodizonate ligand. researchgate.net This interaction results in the formation of a stable five-membered chelate ring.

The nature of the complex formed can vary. For instance, in the well-documented reaction with lead(II), it has been suggested that two rhodizonate molecules form a ring structure around the central lead ion. researchgate.net However, UV-Vis titration studies in a water/ethanol mixture have demonstrated a 1:1 binding ratio between Pb(II) and the rhodizonate anion. fiu.edu This discrepancy may be attributable to different reaction conditions or analytical methods. In the case of copper, rhodizonic acid deprotonates upon annealing on a copper substrate, leading to the formation of metal-organic coordination networks where rhodizonate coordinates with copper adatoms. unl.edu Specifically, these networks exhibit a 2:1 distribution of rhodizonate ligands coordinated to three and six copper atoms, respectively. unl.edu

The formation of these complexes is often accompanied by a distinct color change, which is the basis for the analytical use of sodium rhodizonate. For example, the complex with lead(II) is typically blue-violet or scarlet red depending on the pH, while the barium complex is red-brown. researchgate.net

Table 1: Colors of Rhodizonate Complexes with Divalent Metal Ions

Metal Ion pH Color of Complex Reference
Lead (Pb²⁺) Neutral Blue-violet researchgate.net
Lead (Pb²⁺) 2.8 Scarlet researchgate.net
Barium (Ba²⁺) Neutral Red-brown researchgate.net
Strontium (Sr²⁺) Neutral Red-brown researchgate.net
Copper (Cu²⁺) Neutral Red-brown researchgate.net
Thallium (Tl⁺) 2.8 Reacts loodtesten.nl
Silver (Ag⁺) 2.8 Reacts loodtesten.nl
Cadmium (Cd²⁺) 2.8 Reacts loodtesten.nl
Stannous Tin (Sn²⁺) 2.8 Reacts loodtesten.nl

A key feature of sodium rhodizonate as a ligand is its selectivity and high affinity for specific metal ions, most notably lead(II). researchgate.netfiu.edu The interaction between the rhodizonate ligand and Pb²⁺ is recognized as being particularly strong and specific. researchgate.net This high affinity is attributed to the predetermined orientation of the coordination geometry generated by the rhodizonate ligand. researchgate.net

Competitive binding studies have further elucidated this selectivity. For example, it has been shown that rhodizonate possesses a higher affinity for Pb(II) than for several trivalent lanthanide ions (Ln(III)). fiu.edu This selectivity is crucial for its application in forensic science for detecting lead in gunshot residue. morressier.comwikipedia.org

The pH of the medium plays a critical role in modulating the selectivity of rhodizonate. At a pH of approximately 2.8, many metal-rhodizonate complexes, as well as the reagent itself, become colorless. researchgate.net However, the lead-rhodizonate complex's color fades at a significantly slower rate, making the reaction highly specific for lead under these acidic conditions. researchgate.net While other ions such as thallium, silver, cadmium, and stannous tin may also react at this pH, specific conditions can be maintained to ensure the certain detection of lead. loodtesten.nl

The complexation ratios also vary depending on the metal ion. While Pb(II) forms a 1:1 complex in solution, studies with lanthanides have revealed more varied stoichiometries. fiu.edu Using UV-Vis spectroscopy and the Job Plot method, it was determined that rhodizonate coordinates with Sm(III), Gd(III), and Nd(III) in a 1:1 ratio, with Ce(III) in a 2:1 (ligand-to-metal) ratio, and with Y(III) in a 1:2 ratio. morressier.com

Table 2: Observed Complexation Ratios of Rhodizonate with Various Metal Ions

Metal Ion Method Ligand-to-Metal Ratio Reference
Lead (Pb²⁺) UV-Vis Titration 1:1 fiu.edu
Lanthanides (general) UV-Vis Titration 1:1 fiu.edu
Samarium (Sm³⁺) Job Plot 1:1 morressier.com
Gadolinium (Gd³⁺) Job Plot 1:1 morressier.com
Neodymium (Nd³⁺) Job Plot 1:1 morressier.com
Cerium (Ce³⁺) Job Plot 2:1 morressier.com
Yttrium (Y³⁺) Job Plot 1:2 morressier.com

Structural Characteristics of Metal-Rhodizonate Complexes

The structural characterization of metal-rhodizonate complexes has been undertaken using various spectroscopic and crystallographic techniques. These studies reveal diverse structural arrangements depending on the central metal ion and the presence of other molecules like water.

A series of metal-rhodizonate complexes with the general formula MC₆O₆·nH₂O (where M = Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺) have been synthesized and analyzed. researchgate.net Powder X-ray diffraction studies indicated that the manganese, cobalt, nickel, and zinc compounds are isostructural, belonging to the Pmmm space group. researchgate.net In contrast, the copper(II) rhodizonate complex crystallizes in the P2/m space group. researchgate.net For the isostructural series, the unit cell volumes were found to increase in proportion to the number of water molecules present in the crystal lattice. researchgate.net Vibrational spectra (FT-IR and Raman) of these complexes support the diffraction results, showing similar spectral profiles for the Mn, Co, Ni, and Zn salts, and a distinct profile for the copper salt. researchgate.net The complexation leads to a lowering of the symmetry of the rhodizonate ion, which is evident from the increased number of bands in the Raman spectra compared to the free ion. researchgate.net

In the solid state, the structure of anhydrous rubidium rhodizonate, Rb₂(C₆O₆), shows that the planar rhodizonate anions are stacked in parallel columns. wikipedia.org For complexes involving lead, FT-IR data from the sequential steps of the sodium rhodizonate test indicate coordination between Pb(II) atoms, tartrate anions, and rhodizonate dianions. fiu.edu

Table 3: Crystallographic Data for Selected Metal-Rhodizonate Complexes

Compound Metal Ion Space Group Reference
MnC₆O₆·nH₂O Mn²⁺ Pmmm researchgate.net
CoC₆O₆·nH₂O Co²⁺ Pmmm researchgate.net
NiC₆O₆·nH₂O Ni²⁺ Pmmm researchgate.net
ZnC₆O₆·nH₂O Zn²⁺ Pmmm researchgate.net
CuC₆O₆·nH₂O Cu²⁺ P2/m researchgate.net

Theoretical Models for Ligand-Metal Interactions

Theoretical and computational models provide deeper insights into the nature of the bonding and interactions between the rhodizonate ligand and metal ions. These models help to explain the observed selectivity, affinity, and spectroscopic properties of the complexes.

First-principles calculations, in conjunction with scanning tunneling microscopy, have been employed to investigate the interaction of rhodizonic acid on noble metal surfaces. unl.edu These studies revealed that on a less reactive gold (Au(111)) surface, rhodizonic acid molecules form extended two-dimensional islands through hydrogen bonding and dispersion forces. unl.edu On a more reactive copper (Cu(111)) surface, however, the acid deprotonates to the rhodizonate dianion, which then forms metal-organic coordination networks with copper adatoms. unl.edu

The electronic spectrum of the rhodizonate anion has been calculated using sequential Monte Carlo/Quantum Mechanical procedures. researchgate.net These calculations considered different conformers of the anion and its complexed forms, providing a theoretical basis for the observed colors of the metal complexes. researchgate.net The intense coloration of the lead-rhodizonate complex is described as arising from resonance within the structure formed by the complexation of the metal by the enolic groups of the ligand. researchgate.net The vibrational modes, particularly the C=O stretching frequencies, are significantly affected by metal coordination, which can be correlated with theoretical models of bonding and symmetry loss upon complexation. researchgate.net

Advanced Analytical Applications and Detection Methodologies

Refined Colorimetric Techniques for Metal Ion Detection

The cornerstone of sodium rhodizonate's analytical utility lies in its reaction with metal ions to produce colored precipitates. This characteristic is harnessed in colorimetric assays for the sensitive detection of various metals.

Quantitative and Qualitative Assays for Lead (Pb)

Sodium rhodizonate is a highly specific and sensitive reagent for the detection of lead. researchgate.net The reaction between lead ions and sodium rhodizonate forms a colored complex, which is the basis for both qualitative spot tests and more refined quantitative analyses. researchgate.net The color of the lead rhodizonate complex can vary depending on the pH of the solution. In neutral or weakly acidic solutions, a blue-violet precipitate is formed. researchgate.netloodtesten.nl However, at a more acidic pH of around 2.8, the complex appears as a scarlet-red color. researchgate.net This pH-dependent color change allows for increased specificity, as many other metal rhodizonate complexes are colorless in acidic conditions. researchgate.net

The test is sensitive enough to detect minute quantities of lead, with an identification limit of 0.1 micrograms of lead. loodtesten.nl This makes it a valuable tool in various fields, including forensic science for the detection of gunshot residue, where it can identify lead components from the primer and bullet core. researchgate.netsigmaaldrich.com Simple field tests have been developed for the qualitative analysis of lead in paint, providing a rapid means to assess potential hazards. googleapis.comgoogle.com

While generally specific, the presence of certain other ions can potentially interfere with the test. Barium is known to react with sodium rhodizonate to form a red-brown complex, however, this color is distinct from the scarlet-red of the lead complex at acidic pH. researchgate.net Other ions such as thallium, silver, cadmium, and stannous tin may also react at a pH of 2.8, but under controlled conditions, the test remains reliable for lead detection. loodtesten.nl

Table 1: Colorimetric Detection of Lead (Pb) with Sodium Rhodizonate
pH ConditionObserved ColorInterfering Ions
Neutral to Weakly AcidicBlue-violetBarium (forms red-brown complex)
pH ~2.8Scarlet-redThallium, Silver, Cadmium, Stannous Tin

Detection of Barium (Ba) and Strontium (Sr) Ions

Sodium rhodizonate is a well-established reagent for the detection of barium and strontium ions, forming colored precipitates upon reaction. researchgate.netloodtesten.nlottokemi.com The reaction with barium yields a characteristic red-brown precipitate. researchgate.net A key feature of the barium rhodizonate complex is its stability in acidic conditions, unlike the complexes of many other metals which become colorless. researchgate.netloodtesten.nl This property is exploited to enhance the specificity of the test for barium.

For the detection of strontium, sodium rhodizonate also produces a colored precipitate. researchgate.netottokemi.com The test for both barium and strontium can be performed as a spot test, providing a rapid qualitative indication of their presence. loodtesten.nl While the test is sensitive, it's important to note that other divalent metals can also react with sodium rhodizonate at neutral pH. researchgate.net However, the stability of the barium complex in acidic media helps to differentiate it from many potential interferences. researchgate.netloodtesten.nl

Table 2: Detection of Barium (Ba) and Strontium (Sr) with Sodium Rhodizonate
IonObserved ResultKey Differentiating Feature
Barium (Ba)Red-brown precipitateComplex is stable in acidic conditions
Strontium (Sr)Colored precipitate-

Analysis of Other Transition and Heavy Metals

Sodium rhodizonate's utility extends to the detection of a broader range of transition and heavy metals, as it forms colorful complexes with many of them. researchgate.net While specific colorimetric tests are well-established for lead, barium, and strontium, its reactivity with other metals opens avenues for their analysis as well. researchgate.netottokemi.com

At neutral pH, sodium rhodizonate reacts with various divalent metals to form colored complexes. researchgate.net However, a significant advantage for selective detection arises from the differing stability of these complexes in acidic environments. researchgate.net Most metal rhodizonate complexes, including the reagent itself, become colorless at acidic pH values. researchgate.net This characteristic allows for the differentiation of lead, whose complex remains colored at a slower rate, from many other metals. researchgate.net

Research has noted that ions such as silver (Ag+), mercury (Hg+), thallium (Tl+), cadmium (Cd2+), and tin (Sn4+) can also produce a color in an acidic medium, indicating potential for their detection but also a need for careful control of conditions to avoid interference when targeting other metals. researchgate.net

Application in Volumetric Determination

Beyond its use in colorimetric assays, sodium rhodizonate dibasic is a valuable indicator in volumetric analysis, particularly in titrations involving the precipitation of specific anions and cations. medchemexpress.comsigmaaldrich.comsigmaaldrich.com

Role as a Titration Indicator for Specific Anions (e.g., Sulfate)

Sodium rhodizonate serves as an effective indicator in the volumetric determination of sulfate (B86663) ions. loodtesten.nlottokemi.commedchemexpress.comscbt.comhimedialabs.com The principle of this application lies in the titration of a sulfate solution with a standard solution of barium chloride. researchgate.net During the titration, the barium ions react with the sulfate ions to form a precipitate of barium sulfate.

The endpoint of the titration is detected using sodium rhodizonate as an external indicator. researchgate.net A drop of the titration mixture is periodically added to a test paper impregnated with sodium rhodizonate. researchgate.net Before the endpoint, all the added barium ions are consumed by the sulfate ions. Once all the sulfate has precipitated, the first excess of barium ions reacts with the sodium rhodizonate on the test paper, causing a distinct color change, signaling the endpoint. researchgate.net This method has been shown to be sensitive and provides results consistent with gravimetric methods. researchgate.net The optimal pH for this titration is in the range of 4-6. researchgate.net

Volumetric Determination of Cations

The ability of sodium rhodizonate to form colored precipitates with certain cations also allows for its use as an indicator in the volumetric determination of these cations. loodtesten.nlmedchemexpress.com This application is essentially the reverse of the sulfate determination. For instance, a solution containing barium ions can be titrated with a standard sulfate solution. In this case, sodium rhodizonate is present in the solution. The solution retains the color of the barium-rhodizonate complex until all the barium has been precipitated by the sulfate. At the endpoint, the excess sulfate ions decompose the barium rhodizonate complex, leading to a color change. loodtesten.nl

Forensic Science Applications of Rhodizonate-Based Reagents

Sodium rhodizonate has become a valuable chromophoric agent in forensic science, primarily due to its ability to form distinctly colored complexes with specific metal ions found in trace evidence. Its application is particularly prominent in the investigation of firearm-related incidents.

Detection and Analysis of Gunshot Residues (GSR)

The sodium rhodizonate test is a chemically specific method used for the detection of lead (Pb), a principal component of many firearm primer compositions. nih.govojp.gov This colorimetric test can identify lead in various forms, including vaporous deposits, particulate matter, and lead from the bullet or shot pellet wipe. ojp.gov When a firearm is discharged, a cloud of microscopic particles, known as gunshot residue (GSR), is expelled. The presence and pattern of this residue on a victim's skin, clothing, or a shooter's hands can provide crucial information for reconstructing shooting incidents, particularly in determining the firing distance. nih.govresearchgate.net

The test is typically performed by applying a solution of sodium rhodizonate to the surface of interest. ojp.gov The reaction forms a stable, bright red or pink complex in the presence of lead. ojp.govresearchgate.net A subsequent application of dilute hydrochloric acid (HCl) is used as a confirmatory step; the pink color will fade, and a blue-violet color will appear, which is specific to lead. ojp.govresearchgate.net This confirmation step is crucial as sodium rhodizonate can also react with other elements like barium (Ba) and strontium (Sr), though the resulting colors and reactions to pH changes differ. researchgate.netresearchgate.net For instance, the red-brown color formed with barium is independent of the pH. researchgate.net

The test can be applied directly to evidence or via a transfer method, where a piece of filter paper treated with acid is pressed against the surface to lift the residues, which are then visualized on the paper. unil.ch It has been successfully used on various substrates, including histological skin samples, to differentiate between gunshot wounds and other types of penetrating trauma. nih.govresearchgate.net

Table 1: Colorimetric Reactions of the Sodium Rhodizonate Test for Lead (Pb)

StepReagent AppliedObservation (Positive for Lead)Chemical Significance
Screening Test Saturated sodium rhodizonate solution followed by a pH 2.8 buffer solution. ojp.govA pink or scarlet color develops. ojp.govscholarsportal.infoIndicates the possible presence of lead or other heavy metals. ojp.gov
Confirmatory Test Dilute hydrochloric acid (5% HCl) solution. ojp.govresearchgate.netThe pink color fades and is replaced by a blue-violet color. ojp.govresearchgate.netConfirms the presence of lead. This color can fade quickly. ojp.gov

Methodological Enhancements in Forensic Trace Analysis

Over the years, several methodological enhancements have been developed to improve the reliability and utility of the sodium rhodizonate test in forensic analysis. A significant challenge has been the instability of the aqueous sodium rhodizonate solution, which has a half-life of about one hour at neutral pH. scholarsportal.info Research has shown that acidifying the solution to a pH below 3, thereby forming rhodizonic acid, increases its stability considerably, extending the half-life to approximately ten hours. scholarsportal.info This enhancement not only provides a more stable reagent but also helps prevent the formation of a non-diagnostic purple complex that can lead to wastage of the lead sample and contribute to the fading of the final result. scholarsportal.info Pre-treating the test area with a tartrate buffer to a pH of 2.8 ensures the formation of the desired scarlet complex with lead. scholarsportal.info

Another area of advancement involves the collection of GSR from hands for subsequent analysis. Different police services have employed various collection methods, and studies have compared their effectiveness. unil.chnih.gov The primary methods compared are the use of filter paper and adhesive foils. nih.gov The filter paper method, though requiring slightly more time and expertise, has been shown to yield high-quality detection for both dry and humid hands and allows for simple and efficient confirmatory analysis with Scanning Electron Microscopy coupled to Energy Dispersive X-ray spectroscopy (SEM/EDX). unil.chnih.gov Adhesive foil methods can be effective, but their performance may be compromised on humid surfaces. nih.gov The compatibility of the collection and testing method with subsequent, more sophisticated instrumental analysis like SEM/EDX is a crucial consideration, as it allows for the elemental confirmation of the residue particles. nih.gov The filter paper and certain adhesive foil techniques (specifically one coated with polyvinyl alcohol) have proven satisfactory for follow-up SEM/EDX analysis. nih.gov

Table 2: Comparison of GSR Collection Methods for Sodium Rhodizonate Test

MethodDescriptionPerformance on Dry HandsPerformance on Humid HandsSEM/EDX Confirmation
Filter Paper Residues are lifted using filter paper, which is then tested. unil.chnih.govHigh-quality detection. nih.govHigh-quality detection. nih.govSimple, quick, and efficient. nih.gov
Adhesive Foil (AF Photo) Residues are collected on adhesive foil, which is pressed against photographic paper for visualization. nih.govGood performance. nih.govPoor performance. nih.govNot ideal; photographic paper surface is not conductive. unil.chnih.gov
Adhesive Foil (AF PVAL) Residue is collected on adhesive foil coated with polyvinyl alcohol (PVAL). nih.govLower performance compared to other methods. nih.govLower performance compared to other methods. nih.govSatisfactory results are possible. nih.gov

Integration in Modern Analytical Platforms

The principles of colorimetric reactions involving sodium rhodizonate are being adapted for use in modern, low-cost, and portable analytical devices. researchgate.netresearchgate.net These platforms are designed for rapid, on-site screening of various analytes, moving chemical testing from the traditional laboratory to the field.

Microfluidic Paper-based Analytical Device (µPAD) Development for Metal Ion Sensing

Microfluidic paper-based analytical devices (µPADs) have emerged as a powerful analytical tool noted for their portability, low cost, minimal sample consumption, and ease of use. researchgate.net These devices use the natural capillary action of paper to move fluid samples through defined channels without the need for external pumps, making them ideal for point-of-care or in-field diagnostics. researchgate.net

Sodium rhodizonate has been successfully integrated into µPADs for the colorimetric detection and quantification of metal ions. researchgate.net For example, a paper-based device was developed for the simultaneous measurement of barium (Ba²⁺) and strontium (Sr²⁺) ions. researchgate.net In this system, the color change of sodium rhodizonate in the presence of different concentrations of these ions is captured with a smartphone camera. The image is then analyzed to measure the intensity of the color in the RGB (red, green, blue) model, which is used to create calibration curves for quantification. researchgate.net Another µPAD has been developed for the quantification of lead, demonstrating its potential for estimating firing distance by analyzing bullet holes. researchgate.net These devices offer a high potential for the decentralized monitoring of metallic pollutants and trace evidence in a simple, cost-effective manner. researchgate.net

Table 3: Application of Sodium Rhodizonate in µPADs for Metal Ion Sensing

Analyte(s)Detection PrincipleAnalysis MethodApplication
Barium (Ba²⁺) & Strontium (Sr²⁺)Color change of sodium rhodizonate upon reaction with target ions. researchgate.netSmartphone photography and RGB color analysis of the reaction zone. researchgate.netPoint-of-care and easy-to-use sensing device. researchgate.net
Lead (Pb²⁺)Formation of a colored complex with sodium rhodizonate. researchgate.netMeasurement of the reaction band-length on the paper device. researchgate.netIdentification of bullet holes and potential for estimating firing distance. researchgate.net

Sodium Rhodizonate Dibasic in Advanced Materials and Energy Storage Systems

Applications as an Electrode Material in Sodium-Ion Batteries (SIBs)

Sodium rhodizonate dibasic (Na₂C₆O₆) is being extensively investigated as a high-performance cathode material for SIBs. acs.org Organic electrode materials like sodium rhodizonate are advantageous because their flexible structures can accommodate the relatively large sodium ions during charge and discharge cycles, and they can be derived from renewable biomass sources. stanford.edunih.gov While the theoretical specific capacity is high, researchers have found that practical reversible capacities can be limited, prompting detailed studies into material design and synthesis to unlock its full potential. stanford.eduresearchgate.net

Design and Synthesis of Sodium Rhodizonate-Based Cathodes

The synthesis of sodium rhodizonate-based cathodes is crucial for optimizing their electrochemical performance. The primary goal is to control the material's morphology and crystal size, which directly impacts reaction kinetics and cycling stability. labxing.comelectrochemsci.org

Common synthesis techniques include:

Antisolvent Precipitation/Crystallization : This is a widely used and facile method to produce various morphologies of sodium rhodizonate. acs.orglabxing.comelsevierpure.com The process typically involves dissolving pristine sodium rhodizonate powder in a solvent where it is soluble (like water) and then introducing this solution into an "antisolvent" (like ethanol) where it has poor solubility. stanford.edu This rapid change in solubility induces precipitation, and by controlling parameters such as temperature and solvent ratios, different structures like nanorods and microrods can be synthesized. stanford.edulabxing.com

Recrystallization : To create larger, more crystalline structures for comparative studies, microbulk samples are often prepared by recrystallization in water. labxing.com

Composite Formation : To address challenges like pulverization during cycling and improve conductivity, sodium rhodizonate is often integrated into composite materials. researchgate.netelectrochemsci.org For instance, composites have been prepared with reduced graphene oxide-sodium alginate (SR/RGO-SA) using a combination of antisolvent precipitation and solvothermal methods. electrochemsci.org Another approach involves creating a composite with conductive polyaniline (Na₂C₆O₆-PANI) to ensure the active material remains in contact with the conductive agent even if particle cracking occurs. researchgate.net

The cathode electrode is typically fabricated by mixing the synthesized sodium rhodizonate active material with a conductive agent like acetylene (B1199291) black and a binder such as polyvinylidene fluoride (B91410) (PVdF). kyushu-u.ac.jp

Morphological Engineering for Enhanced Electrochemical Performance

Rational morphological control has been identified as a key strategy for significantly improving the sodium storage performance of sodium rhodizonate electrodes. acs.org The size and shape of the active material particles play a critical role in ion diffusion, electron transport, and structural integrity during repeated sodiation and desodiation cycles. labxing.com

Through methods like antisolvent precipitation, researchers have successfully synthesized sodium rhodizonate with distinct morphologies for systematic investigation. acs.orglabxing.com

Microbulk Structures : These are typically large crystals, often with an average diameter of around 20 micrometers, prepared via recrystallization. labxing.com They serve as a baseline for understanding the intrinsic properties of the material.

Microrod and Nanorod Structures : To improve performance, smaller-sized particles are synthesized. labxing.com Microrods possess an intermediate size, while nanorods have dimensions on the nanometer scale, for example, with uniform diameters of approximately 200 nanometers. labxing.com These controlled nanostructures are designed to enhance the kinetics of electrochemical reactions. labxing.com X-ray diffraction (XRD) studies confirm that these different morphologies share the same orthorhombic crystal structure (space group Fddd). labxing.comelectrochemsci.org

The morphology of the sodium rhodizonate particles has a profound, size-dependent effect on their electrochemical performance in SIBs. acs.orglabxing.com

Enhanced Kinetics and Capacity : Nanostructured materials, particularly nanorods, exhibit the best sodium-ion storage properties. labxing.com The initial discharge capacity of nanorod-structured sodium rhodizonate can reach approximately 190 mAh g⁻¹ at a current density of 0.1 C. labxing.com This superior performance is attributed to the greatly improved kinetics of the electrochemical reactions due to the high surface area and shorter diffusion paths for sodium ions in the nanostructure. labxing.com

Improved Cycling Stability : One of the major challenges for electrode materials is volume change during ion insertion and de-insertion, which can lead to pulverization and loss of electrical contact. labxing.com Scanning electron microscopy (SEM) has shown that after 100 cycles, microbulk structures experience significant cracking. labxing.com Microrods show less severe pulverization, but nanorods are able to accommodate large strain deformation and remain almost entirely intact. labxing.com This structural robustness leads to excellent cycling stability, with nanorod electrodes retaining over 90% of their capacity after 100 cycles. acs.orglabxing.com

Rate Capability : The enhanced kinetics of nanostructures also lead to better performance at high charge/discharge rates. Nanorod-based electrodes can retain over 50% of their capacity when the current density is increased by a factor of 100 (from 0.1 C to 10 C). acs.orglabxing.com

MorphologyInitial Discharge Capacity (at 0.1 C)Capacity Retention (after 100 cycles)Key Findings
Nanorod ~190 mAh g⁻¹ labxing.com>90% acs.orglabxing.comBest performance due to enhanced kinetics and ability to accommodate strain, limiting pulverization. labxing.com
Microrod Lower than nanorodsLess stable than nanorodsExperiences moderate pulverization during cycling. labxing.com
Microbulk Lower than nanorodsPoor stabilitySuffers from significant cracking and pulverization. labxing.com
SR/RGO-SA Composite 157.2 mAh g⁻¹ (at 500 mA g⁻¹)High stability at high current densityHydrogen bonds and conductive network prevent capacity decay. electrochemsci.org

Electrochemical Mechanisms of Sodium Storage and Redox Activity

Investigation of Sodium Insertion/De-insertion Processes

Understanding the mechanism of sodium ion insertion and de-insertion is vital for optimizing the material's performance. The process is complex and has been investigated using a combination of electrochemical analysis, computational simulations, and ex-situ characterization techniques. acs.orglabxing.com

The general reaction involves the reduction of the carbonyl groups upon sodium insertion (discharge) and their oxidation upon sodium de-insertion (charge). While a four-electron redox reaction is theoretically possible, which would yield a very high capacity of 501 mAh g⁻¹, practical cells often show a lower degree of sodium insertion. stanford.eduelectrochemsci.org

Studies have shown that in the potential range of 1.6–2.8 V, the process in nanorod electrodes corresponds to the insertion of less than two sodium atoms per formula unit. labxing.com Other investigations operating between 0.7 and 2.9 V have demonstrated a reversible capacity of 275 mAh/g, which corresponds to the insertion of 2.2 sodium ions. kyushu-u.ac.jp Achieving the full four-sodium storage has been a significant challenge, with research suggesting that irreversible phase transformations during cycling can limit the redox activity of the material. stanford.eduresearchgate.net The nanosizing of particles has been shown to be a key factor in achieving higher reversible capacities and long-term cycling stability. elsevierpure.com

Redox Chemistry of the Carbonyl Groups

The electrochemical energy storage capability of sodium rhodizonate dibasic (Na₂C₆O₆) is fundamentally rooted in the reversible redox reactions of its carbonyl (C=O) functional groups. acs.org These groups act as the redox-active sites, enabling the material to store and release sodium ions. stanford.edu Theoretically, the presence of multiple carbonyl groups allows for the storage of four sodium ions per formula unit of Na₂C₆O₆, which would translate to a very high specific capacity of 501 mAh g⁻¹. stanford.edu

The redox process involves the enolation of the carbonyl groups during the insertion of sodium ions (sodiation). This reaction transforms the C=O double bonds into enolate groups (C-O-Na), which can be reversed during the extraction of sodium ions (desodiation). While the four-electron redox reaction is theoretically possible, experimental results have often shown lower reversible capacities. stanford.eduelsevierpure.com For instance, early studies demonstrated a good rechargeable capacity of about 270 mAh g⁻¹, which corresponds to the insertion of more than two sodium ions per molecule. elsevierpure.com Achieving the full theoretical capacity is dependent on overcoming kinetic limitations and preventing irreversible side reactions that can occur during the charge-discharge cycles. stanford.edu The investigation into polycarbonyl compounds, such as quinones and anthraquinones, has provided a broader understanding of the high reversible redox potential of these functional groups in battery electrode materials. escholarship.org

Phase Transformations and Structural Changes During Cycling

A critical factor influencing the performance and stability of sodium rhodizonate dibasic electrodes is the series of phase transformations and structural changes that occur during electrochemical cycling. Research has revealed that an irreversible phase transformation is a primary cause of the deteriorating redox activity and capacity fade observed in Na₂C₆O₆ electrodes. stanford.eduresearchgate.net

During the initial sodiation and desodiation cycles, Na₂C₆O₆ undergoes significant structural changes. In situ synchrotron X-ray diffraction (XRD) studies have identified a transformation from the pristine α-Na₂C₆O₆ phase to a γ-phase (γ-Na₂.₅C₆O₆) during sodiation. researchgate.net This phase change is associated with a distinct voltage plateau around 3.0 V. researchgate.net The reversibility of this phase transformation is crucial for achieving high capacity and long cycle life. stanford.edu However, in many cases, the transformation back to the original α-phase during desodiation is kinetically limited, and the γ-phase can remain dominant, leading to a decline in electrochemical performance. stanford.eduresearchgate.net

Beyond crystallographic phase changes, the electrode material also experiences significant morphological alterations. The insertion and extraction of sodium ions induce large volume changes, which can lead to the mechanical fracture and pulverization of the active material particles. researchgate.netlabxing.com This pulverization results in a loss of electrical contact between the active material and the conductive additives in the electrode, causing the capacity to decay rapidly. researchgate.netresearchgate.net While some studies suggest that XRD peaks can return to their original positions after desodiation, indicating some degree of structural recovery, the issue of particle cracking, especially in larger micro-sized particles, remains a significant challenge. labxing.com Achieving a reversible phase transformation, often by controlling particle size and selecting appropriate electrolytes, is a key requirement for unlocking the full four-electron redox potential of Na₂C₆O₆. stanford.edu

Strategies for Performance Enhancement in SIB Applications

To overcome the inherent limitations of sodium rhodizonate dibasic, such as its poor ionic/electronic conductivity and structural instability, researchers have focused on developing strategies to enhance its performance in sodium-ion batteries. escholarship.orgresearchgate.net These strategies primarily revolve around the creation of composite materials and the optimization of electrode components like binders.

Composite Material Development for Improved Conductivity and Stability

A primary approach to boost the performance of sodium rhodizonate dibasic is to incorporate it into composite materials that provide enhanced electrical conductivity and structural reinforcement.

Carbonaceous materials like reduced graphene oxide (rGO) and MXenes are excellent candidates for creating composite electrodes due to their high conductivity, large surface area, and mechanical robustness.

A composite of sodium rhodizonate (SR), reduced graphene oxide, and sodium alginate (SR/RGO-SA) leverages the conductive network of RGO to prevent capacity loss caused by the pulverization of the active material. researchgate.net This synergistic effect significantly improves the cycling performance and rate capability. An SR/RGO-SA cathode with a 7:3 weight ratio exhibited a high specific capacity of 157.2 mAh g⁻¹ after 100 cycles at a high current rate of 500 mA g⁻¹. researchgate.net

Similarly, two-dimensional MXene (Ti₃C₂Tₓ) nanosheets have been used to create a free-standing and flexible paper-like electrode with Na₂C₆O₆. researchgate.net This architecture effectively addresses both the low electronic conductivity of the organic material and its dissolution into the electrolyte, leading to improved rate performance and capacity retention. researchgate.net The synergistic interplay between the carbonaceous matrix and the active material is crucial for achieving enhanced electrochemical performance. nih.gov

The choice of binder, a component used to hold the active material and conductive additives together and onto the current collector, plays a critical role in the long-term stability of sodium rhodizonate electrodes. While traditional binders like polyvinylidene fluoride (PVDF) have been used, they can degrade during the electrochemical process. ucl.ac.uk

Water-soluble binders, particularly sodium alginate (SA), have shown significant promise. researchgate.netresearchgate.net Sodium alginate, a bio-derived polymer rich in hydroxyl groups, can form strong hydrogen bonds with the oxygen-rich surface of sodium rhodizonate dibasic. researchgate.net This interaction creates a "self-healing" effect that helps to accommodate the volume changes during cycling and prevents the pulverization-induced capacity decay. researchgate.net Furthermore, interactions between the binder and the active material surface can limit the dissolution of the organic electrode into the electrolyte. nanoge.org

Innovations in binder technology, such as creating a cross-linked sodium alginate/graphene oxide (SA-GO) network, have led to binders with superior mechanical strength and higher ionic conductivity compared to pure SA. researchgate.netnih.gov Electrodes fabricated with these advanced binders exhibit significantly improved rate capabilities and cycling stability, highlighting the importance of the binder-active material interaction for developing next-generation sodium-ion batteries. researchgate.netnih.gov

Interactive Data Table: Performance of Sodium Rhodizonate Dibasic Composites

Composite MaterialRatio (Active:Support)Current Density (mA g⁻¹)Specific Capacity (mAh g⁻¹)Cycle NumberCapacity Retention (%)Reference
Na₂C₆O₆-PANI9:15001745063% researchgate.net
SR/RGO-SA7:3500157.2100- researchgate.net
DSR with CMC Binder-10001101500- ucl.ac.uk
DSR with PVDF Binder-50121.410056% ucl.ac.uk

Table of Compound Names

Abbreviation / Common NameFull Chemical Name
Na₂C₆O₆ / SR / DSRSodium rhodizonate dibasic
PANIPolyaniline
rGOReduced Graphene Oxide
MXeneTi₃C₂Tₓ
SASodium Alginate
PVDFPolyvinylidene fluoride
CMCCarboxymethyl cellulose (B213188)
NaPF₆Sodium hexafluorophosphate
DME1,2-Dimethoxyethane
Na₃V₂(PO₄)₃Sodium vanadium phosphate

High-Pressure Effects on Structural and Electrical Properties

The application of external pressure serves as a powerful tool to modify the crystal structure and enhance the electronic properties of materials without altering their chemical composition. In the context of sodium rhodizonate (Na₂C₆O₆), which possesses a high theoretical capacity but suffers from poor conductivity, high-pressure studies provide critical insights into its intrinsic properties. researchgate.net

Researchers have investigated the structural and electrical behavior of sodium rhodizonate dibasic under pressures ranging from ambient up to 30 GPa using a suite of in-situ techniques, including X-ray diffraction (XRD), Raman spectroscopy, infrared (IR) absorption, and alternating current (AC) impedance spectroscopy. researchgate.net These studies revealed a distinct phase transition occurring at approximately 11 GPa. researchgate.net Coinciding with this structural change, the electrical conductivity of the material was observed to increase by an order of magnitude, a significant improvement for its potential use as an electrode. researchgate.net As the pressure was further increased to around 20 GPa, the material began to undergo gradual amorphization, losing its long-range crystalline order. researchgate.net Notably, upon decompression, these structural and electrical property changes were found to be reversible, indicating that pressure can be used as a tunable method to modulate the material's performance. researchgate.net

Table 1: Pressure-Induced Effects on Sodium Rhodizonate Dibasic researchgate.net
Pressure Range (GPa)Observed PhenomenonImpact on Properties
~11Phase TransitionConductivity increases by one order of magnitude.
>20Gradual AmorphizationLoss of long-range crystalline structure.
DecompressionReversible ChangesStructural and electrical properties revert to the original state.

Computational Chemistry and Theoretical Modeling in Battery Research

Theoretical modeling is indispensable for accelerating the design and optimization of novel battery materials. By simulating material properties at the atomic level, researchers can predict performance, understand reaction mechanisms, and screen potential candidates before undertaking complex and time-consuming experiments. mdpi.com

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of materials. mdpi.comyoutube.com It allows for the calculation of key parameters such as band gaps, the energy levels of molecular orbitals (HOMO/LUMO), and the distribution of electron density, which collectively determine the material's electrochemical properties. mdpi.comyoutube.com

For sodium rhodizonate dibasic, DFT calculations, often combined with evolutionary algorithms, have been instrumental in understanding the charge-discharge mechanisms. researchgate.net These first-principles calculations can predict the stable crystal structures of sodiated intermediates (NaₓC₆O₆ where x > 2) that form during the electrochemical reaction. researchgate.net The analyses reveal how the stacking of C₆O₆ molecules changes upon sodium insertion and how inter-molecule bonding and antibonding states play a crucial role in the reaction mechanism. researchgate.net Furthermore, DFT can accurately calculate the theoretical voltage profile of the battery as a function of sodium concentration, with results that show strong consistency with experimental data. researchgate.net For organic molecular crystals like sodium rhodizonate, it is often critical to include van der Waals (vdW) corrections in the DFT computations to accurately describe the structures and energies. researchgate.net

Table 2: Information Derived from DFT Calculations for Sodium Rhodizonate
Calculated PropertySignificance in Battery ResearchReference
Stable Crystal Structures of NaₓC₆O₆Predicts intermediate phases formed during charging and discharging. researchgate.net
Reaction Pathway EnergeticsHelps to understand the thermodynamic feasibility of the sodiation/desodiation process. mdpi.comresearchgate.net
Electronic Structure (Band Gap, DOS)Determines the electronic conductivity and electrochemical stability window. mdpi.com
Theoretical Voltage ProfilePredicts the cell's operating voltage, a key performance metric. researchgate.net

The rate at which a battery can be charged and discharged is largely governed by the speed of ion diffusion, both within the solid electrode material and through the liquid electrolyte. mdpi.com Computational simulations are vital for studying these transport phenomena.

DFT calculations are widely used to investigate the diffusion pathways and energy barriers for sodium ions within the crystal lattice of an electrode material. mdpi.com By mapping the potential energy surface, researchers can identify the most likely paths for ion movement and calculate the activation energy (diffusion barrier) required for an ion to hop from one site to another. mdpi.com A lower diffusion barrier generally corresponds to faster charging and discharging capabilities.

Beyond the solid state, molecular dynamics (MD) simulations are employed to model the complex interactions and transport of ions within the electrolyte. rsc.orgunibo.it These simulations track the movement of individual ions and solvent molecules over time, providing insights into properties like ionic conductivity and the structure of the solvation shell around the sodium ion. For complex systems such as those using ionic liquid electrolytes, achieving an accurate description of transport properties often requires the use of advanced polarizable force fields in the simulations. rsc.orgunibo.it

Table 3: Simulation Techniques for Ion Transport Studies
Simulation MethodSystem ComponentKey OutputReference
Density Functional Theory (DFT)Solid Electrode (e.g., Na₂C₆O₆)Ion diffusion pathways and energy barriers. mdpi.com
Molecular Dynamics (MD)Liquid ElectrolyteIon self-diffusion coefficients, ionic conductivity, solvation structure. rsc.orgunibo.it

Operando Spectroscopic Techniques for Real-Time Mechanistic Studies

To fully understand the dynamic processes occurring within a battery during operation, it is essential to characterize the materials in real-time. Operando spectroscopy refers to a class of analytical techniques that probe the battery's chemical and structural changes as they happen during charging and discharging. nih.govrsc.org This approach provides invaluable insights into reaction mechanisms, phase transformations, and degradation pathways that are not accessible through conventional pre- and post-mortem analyses. nih.gov

Several operando techniques are powerful tools for studying sodium rhodizonate-based electrodes. As mentioned previously, in situ (operando) X-ray diffraction and Raman spectroscopy have been successfully used to monitor the reversible phase transitions in Na₂C₆O₆ under high pressure. researchgate.net Other key techniques include:

Operando X-ray Absorption Spectroscopy (XAS): This element-specific technique can track changes in the local atomic environment and oxidation state of specific elements in the electrode, providing direct evidence of the electrochemical reactions. tudelft.nl

Operando Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study the internal chemical changes in both the electrode and the electrolyte, such as the growth of microstructural sodium metal. globalnmr.org

These advanced techniques, often requiring specialized electrochemical cells and synchrotron radiation sources, are crucial for building a comprehensive picture of how sodium rhodizonate functions and for developing strategies to improve its performance and cycle life. nih.govrsc.org

Table 4: Operando Techniques for Battery Research
TechniqueInformation ProvidedRelevance to Sodium Rhodizonate
X-ray Diffraction (XRD)Changes in crystal structure, phase transitions.Used to observe pressure-induced phase changes in real-time. researchgate.net
Raman SpectroscopyChanges in molecular vibrations, indicating structural modifications.Complements XRD in monitoring pressure-induced transformations. researchgate.net
X-ray Absorption Spectroscopy (XAS)Local atomic coordination and oxidation state changes.Can track the redox activity of the carbonyl groups during sodiation. tudelft.nl
Nuclear Magnetic Resonance (NMR)Local chemical environments and ion dynamics in electrode/electrolyte.Can monitor sodium insertion/extraction and electrolyte stability. globalnmr.org

Catalytic Applications and Nanomaterial Synthesis

Role as a Reducing and Stabilizing Agent for Noble Metal Nanoparticles

Sodium rhodizonate has been effectively employed as a bifunctional molecule for the one-step synthesis of various noble metal nanoparticles in aqueous solutions. rsc.orgrsc.org This method is considered advantageous as it is straightforward, often requires a limited number of reagents, and can be performed in water, an environmentally benign solvent. rsc.org The general synthesis protocol involves heating an aqueous solution of a corresponding metal salt precursor to its boiling point, followed by the injection of a sodium rhodizonate solution. rsc.orgrsc.org The immediate color change of the reaction mixture serves as a visual indicator of nanoparticle formation. rsc.orgrsc.org

The synthesis of gold nanoparticles (AuNPs) using sodium rhodizonate dibasic has been demonstrated as a method where the reagent functions as both a reducing and stabilizing agent. google.com Research has shown that temperature can be a key parameter to control the size of the resulting AuNPs. For instance, synthesis at room temperature (approximately 23°C) yields AuNPs with an average size of about 11 nm, while conducting the synthesis at a higher temperature of 80°C produces smaller AuNPs with an average size of around 7 nm. google.com In a typical procedure at elevated temperatures, an aqueous solution of a gold precursor like hydrogen tetrachloroaurate (B171879) (HAuCl₄) is brought to a boil before adding the sodium rhodizonate solution. rsc.orgrsc.org

A similar green synthesis approach is utilized for producing silver nanoparticles (AgNPs). rsc.orgrsc.org Sodium rhodizonate effectively reduces silver ions (Ag⁺) from a precursor such as silver nitrate (B79036) (AgNO₃) to metallic silver (Ag⁰), while the excess rhodizonate ions stabilize the newly formed nanoparticles. rsc.orgnih.gov This one-pot synthesis in water is valued for its simplicity and efficiency. rsc.org Transmission electron microscopy has revealed that AgNPs synthesized via this method can have an average core diameter of approximately 26 nm. rsc.orgrsc.org

Ultrasmall platinum nanoparticles (PtNPs) have been successfully synthesized using sodium rhodizonate. rsc.org One facile method involves heating a solution containing chloroplatinic acid (H₂PtCl₆) and sodium rhodizonate, which results in the formation of PtNPs with an average size of about 2.25 nm in approximately five minutes. rsc.org The synthesis can also be carried out at room temperature over a longer period (around 20 minutes). rsc.org In this process, the rhodizonate ion is oxidized, indicated by a color change from deep orange to light yellow, while it reduces Pt⁴⁺ to Pt⁰. rsc.org The resulting nanoparticles are stabilized by the coordination of excess rhodizonate ions with Pt²⁺ ions on the nanoparticle surface. rsc.org

The general, one-step synthetic strategy employing sodium rhodizonate as a dual reducing and stabilizing agent is also applicable to the formation of palladium nanoparticles (PdNPs). rsc.orgrsc.orgrsc.org In this synthesis, rhodizonate ions reduce palladium ions to their metallic state, and the excess reagent then caps (B75204) the nanoparticles, controlling their growth and stabilizing them in the aqueous medium. rsc.orgrsc.org This method has been used to produce PdNPs with an average core diameter of about 39 nm. rsc.orgrsc.org

Mechanistic Studies of Nanoparticle Formation and Stabilization

The mechanism of nanoparticle synthesis using sodium rhodizonate is a dual-action process rooted in its chemical structure. rsc.org Initially, the rhodizonate ions act as a reducing agent, donating electrons to the noble metal cations (e.g., Au³⁺, Ag⁺, Pt⁴⁺, Pd²⁺) present in the precursor solution. rsc.orgrsc.org This reduction leads to the formation of zero-valent metal atoms.

Reaction Scheme: Metal Ions + Rhodizonate Ions → Metal Nanoparticles (M⁰) + Oxidized Rhodizonate rsc.orgrsc.org

As the concentration of metal atoms surpasses the saturation point in the solution, nucleation begins, forming small clusters that serve as seeds for further growth. wisc.edu The color of the reaction mixture changes, signifying the formation of nanoparticles. rsc.org

Simultaneously and subsequently, the excess sodium rhodizonate molecules function as a stabilizing or capping agent. rsc.orgrsc.org The rhodizonate ions, which can form coordination complexes with metal ions, bind to the surface of the newly formed nanoparticles. rsc.orgrsc.org This capping layer creates electrostatic repulsion between the particles, preventing them from aggregating and ensuring the stability of the colloidal suspension. rsc.orgrsc.org The oxidation of the rhodizonate ion during the reduction step is visually confirmed by the solution's color change from orange to a lighter yellow. rsc.org

Evaluation of Catalytic Activities of Rhodizonate-Stabilized Nanoparticles

The catalytic efficacy of noble metal nanoparticles synthesized using sodium rhodizonate has been investigated in model chemical reactions. rsc.orgrsc.org Two common reactions used for this evaluation are the reduction of 4-nitrophenol (B140041) (4-NP) to 4-aminophenol (B1666318) (4-AP) in the presence of sodium borohydride (B1222165) (NaBH₄), and the dual-catalytic reaction involving the oxidation of formic acid followed by the reduction of methyl orange (MO). rsc.orgrsc.org

The performance of the different nanoparticles varies significantly depending on the reaction. For the reduction of 4-nitrophenol, the catalytic activity, as indicated by the apparent rate constants (k_app), follows the order: AgNPs > AuNPs > PtNPs > PdNPs. rsc.orgrsc.org In contrast, for the reduction of methyl orange with formic acid, the catalytic efficiency is highest for PtNPs, followed by PdNPs, AuNPs, and AgNPs. rsc.orgrsc.org These findings highlight that the nature of the metallic nanoparticle plays a crucial role in its catalytic selectivity and activity. rsc.org

For instance, platinum nanoparticles supported on macroporous cellulose (B213188) fibers demonstrated excellent and recyclable catalytic activity for the reduction of organic pollutants like methyl orange. rsc.org

Table of Catalytic Activity Data

The following tables summarize the research findings on the catalytic activities of the nanoparticles.

Table 1: Apparent Rate Constants (k_app) for the Catalytic Reduction of 4-Nitrophenol (4-NP)

Nanoparticle Catalyst Average Core Diameter (nm) Apparent Rate Constant (k_app) (min⁻¹)
Silver (Ag) 26 2.1482
Gold (Au) 8 1.1167
Platinum (Pt) 2 0.1088
Palladium (Pd) 39 0.0165

Data sourced from Islam et al., 2018. rsc.orgrsc.org

Table 2: Apparent Rate Constants (k_app) for the Dual-Catalytic Oxidation of Formic Acid and Reduction of Methyl Orange (MO)

Nanoparticle Catalyst Average Core Diameter (nm) Apparent Rate Constant (k_app) (min⁻¹)
Platinum (Pt) 2 4.145
Palladium (Pd) 39 0.0125
Gold (Au) 8 0.0067
Silver (Ag) 26 0.00009

Data sourced from Islam et al., 2018. rsc.orgrsc.org

Catalysis of Organic Reductions

Nanoparticles synthesized using sodium rhodizonate have been shown to be effective catalysts for the reduction of organic compounds. A prominent example is the catalytic reduction of 4-nitrophenol (4-NP) to 4-aminophenol in the presence of sodium borohydride (NaBH₄), a reaction that is often used as a model to study catalytic activity. rsc.org

In a comparative study, silver (Ag) and gold (Au) nanoparticles synthesized with sodium rhodizonate displayed superior catalytic activity for the reduction of 4-NP compared to platinum (Pt) and palladium (Pd) nanoparticles. rsc.orgrsc.org The progress of the reaction can be monitored spectrophotometrically by the decrease in the characteristic absorbance of the 4-nitrophenolate (B89219) ion.

The efficiency of the catalysis is quantified by the apparent rate constant (kₐₚₚ), which is determined from the slope of the linear plot of ln(Aₜ/A₀) versus time, where Aₜ is the absorbance at time t and A₀ is the initial absorbance. The study revealed that Ag nanoparticles exhibited the fastest kinetics for this reduction. rsc.org

Table 1: Apparent Rate Constants for the Catalytic Reduction of 4-Nitrophenol

Nanoparticle CatalystAverage Core Diameter (nm)Apparent Rate Constant (kₐₚₚ) (min⁻¹)
AgNPs262.1482
AuNPs81.1167
PtNPs20.1088
PdNPs390.0165

Data sourced from a 2018 study on the green synthesis of noble metal nanoparticles. rsc.orgrsc.org

Catalysis of Formic Acid Oxidation

The oxidation of formic acid (HCOOH) is a key reaction in the context of direct formic acid fuel cells. rsc.org Nanoparticles synthesized using sodium rhodizonate as a reducing and stabilizing agent have also been investigated for their catalytic activity in this reaction. Specifically, the process studied was a dual-catalytic reaction involving the oxidation of formic acid, which then leads to the reduction of methyl orange (MO). rsc.org

In contrast to the organic reduction of 4-nitrophenol, platinum (Pt) and palladium (Pd) nanoparticles demonstrated significantly higher catalytic activity for the oxidation of formic acid compared to gold (Au) and silver (Ag) nanoparticles. rsc.org The Pt nanoparticles, with the smallest average core diameter, showed the highest catalytic efficiency in this dual-catalytic system. rsc.orgrsc.org

The apparent rate constants for this reaction highlight the superior performance of Pt and Pd as catalysts for formic acid oxidation. rsc.org

Table 2: Apparent Rate Constants for the Dual-Catalytic Oxidation of Formic Acid and Reduction of Methyl Orange

Nanoparticle CatalystAverage Core Diameter (nm)Apparent Rate Constant (kₐₚₚ) (min⁻¹)
PtNPs24.145
PdNPs390.0125
AuNPs80.0067
AgNPs260.00009

Data sourced from a 2018 study on the green synthesis of noble metal nanoparticles. rsc.orgrsc.org

Fundamental Chemical Reactivity and Organic Transformations

Exploration of Redox Chemistry of the Rhodizonate Moiety

The rhodizonate moiety exhibits notable redox behavior, participating in electron transfer processes. The dianion can be oxidized, and its photochemical reactions in aqueous solutions are often initiated by electron transfer in the presence of oxidizing agents. The rate of these photochemical reactions can be influenced by the concentration and nature of the oxidizing agent. For instance, with hydrogen peroxide and ferricyanide, a square root dependence of the reaction rate on the additive concentration is observed. In contrast, the reaction rate is first-order with respect to tetracyanoethylene (B109619) concentration.

In the presence of oxygen, the rhodizonate dianion can be photochemically consumed. Electron transfer from the excited rhodizonate dianion to electron acceptors like methyl viologen has also been documented. A primary product of these photochemical reactions is often croconic acid. The maximum quantum yield for the disappearance of rhodizonate in the presence of tetracyanoethylene has been reported as 0.04.

The electrochemical properties of rhodizonate salts, such as di-lithium rhodizonate (Li₂C₆O₆), have been investigated, particularly for their potential as high-capacity organic cathode materials. acs.org The charge-transfer kinetics at the cathode/electrolyte interface are significantly affected by the applied pressure. acs.org At lower pressures, lithium rhodizonate shows high charge-transfer impedances. acs.org However, increasing the pressure on the electrode suppresses a phase transition from a redox-active to a redox-inactive structure, leading to improved long-term stability and electrochemical kinetics. acs.org

The rhodizonate anion radical is a key intermediate in its redox chemistry. utexas.edu The addition of a single electron to the neutral rhodizonic acid molecule would generate this anion radical, which possesses both a negative charge and an unpaired electron. utexas.edu This process is a form of reduction and is central to understanding the electrochemical behavior of rhodizonate. mdpi.com

Cyclocondensation Reactions Involving Sodium Rhodizonate Dibasic

Sodium rhodizonate dibasic undergoes cyclocondensation reactions with various reagents to form new cyclic structures. A notable example is its reaction with phosgene (B1210022) to produce dihydroxyquinone carbonate. sigmaaldrich.com This type of reaction highlights the utility of sodium rhodizonate as a building block in organic synthesis.

Another significant area of cyclocondensation involves the reaction of sodium rhodizonate with heteroaryl-boronic acids. researchgate.net These reactions can lead to the formation of complex structures, including "axle" and "tweezer" compounds, depending on the reaction conditions. researchgate.net For example, the reaction of 4-pyridinylboronic acid or pyrimidine-5-boronic acid with rhodizonic acid or its sodium salt yields distinct condensation adducts. researchgate.net

Formation of Zwitterionic Systems via Condensation Reactions

The reaction of heteroaryl-boronic acids, such as 4-pyridinylboronic acid and pyrimidine-5-boronic acid, with rhodizonic acid or sodium rhodizonate leads to the formation of novel zwitterionic condensation adducts. researchgate.net In these products, the boronate ion is neutralized by protonation of the pyridinyl or pyrimidine (B1678525) nitrogen atom. researchgate.net The formation of either "axle" or "tweezer" zwitterionic compounds can be controlled by the experimental conditions. researchgate.net

The formation of these zwitterionic structures is a result of proton transfer from the acidic rhodizonic acid to the basic nitrogen sites on the heteroaryl-boronic acids. This acid-base reaction is a key driving force in the assembly of these complex supramolecular systems. researchgate.net

Structure-Reactivity Relationships in Cyclohexene-1,2,3,4-tetrone Derivatives

The reactivity of cyclohexene-1,2,3,4-tetrone derivatives, the core structure of rhodizonic acid, is intrinsically linked to their molecular structure. Rhodizonic acid itself is more accurately described as 5,6-dihydroxycyclohex-5-ene-1,2,3,4-tetrone. wikipedia.org In its dihydrate form, the structure is actually 2,3,5,5,6,6-hexahydroxycyclohex-2-ene-1,4-dione, where two ketone groups are hydrated to form geminal diols. wikipedia.org

The rhodizonate anion's stability and reactivity are influenced by its aromatic character, where the negative charges and double bonds are delocalized over the six-membered ring. wikipedia.org However, the rhodizonate anion can undergo ring contraction, losing a carbon monoxide unit to form the five-membered croconate anion (C₅O₅²⁻). wikipedia.org This transformation is a known reaction pathway in oxocarbon chemistry and is influenced by factors such as pH and the presence of oxygen. wikipedia.org In basic solutions (pH > 10) and in the absence of oxygen, rhodizonic acid rapidly converts to the tetrahydroxy-1,4-benzoquinone (THBQ) anion, while in the presence of oxygen, it decomposes to croconic acid. wikipedia.org

The coordination chemistry of the rhodizonate dianion also provides insight into its reactivity. It forms colored complexes with various metal ions, a property utilized in analytical chemistry. fiu.eduresearchgate.net The nature of the metal-rhodizonate complex can be influenced by the solvent system and the presence of co-ligands. fiu.edu For instance, in a water/ethanol mixture, rhodizonate forms a 1:1 complex with Pb(II) and lanthanide ions. fiu.edu

Advanced Characterization Techniques in Sodium Rhodizonate Dibasic Research

Spectroscopic Methods for Structural and Electronic Characterization

Spectroscopic techniques are indispensable for probing the molecular structure and electronic transitions within sodium rhodizonate dibasic.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a key method for examining the electronic absorption properties of sodium rhodizonate dibasic. In a solution of 0.1 mol/l hydrochloric acid, the compound exhibits a characteristic absorption maximum (λmax) between 317 and 320 nm. This absorption is attributed to the electronic transitions within the conjugated system of the rhodizonate anion. The specific absorptivity (A 1%/1cm) at this wavelength for a 0.02 g/l solution is noted to be greater than or equal to 540, indicating a strong absorption in this region.

ParameterValueConditions
Absorption Maximum (λmax)317 - 320 nmIn 0.1 mol/l Hydrochloric Acid
Specific Absorptivity (A 1%/1cm)≥ 5400.02 g/l in 0.1 mol/l HCl

Interactive Data Table: UV-Vis Absorption Data for Sodium Rhodizonate Dibasic

Raman Spectroscopy

Raman spectroscopy provides valuable insights into the vibrational modes of the sodium rhodizonate dibasic molecule, which are sensitive to its structure and bonding. The FT-Raman spectrum of sodium rhodizonate dibasic has been recorded using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov Analysis of the Raman spectrum reveals characteristic peaks corresponding to the stretching and bending vibrations of the C=O and C=C bonds within the six-membered ring of the rhodizonate anion.

TechniqueInstrumentSource of Sample
FT-RamanBruker MultiRAM Stand Alone FT-Raman SpectrometerTCI Chemicals India Pvt. Ltd.

Interactive Data Table: Raman Spectroscopy Experimental Details

Infrared (IR) Spectroscopy

TechniqueInstrument/MethodSource of Sample
FTIRKBr WaferE. MERCK AG, DARMSTADT, GERMANY
ATR-IRBruker Tensor 27 FT-IR / ATR-Suspension (Acetone)TCI Chemicals India Pvt. Ltd.

Interactive Data Table: Infrared Spectroscopy Experimental Details

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is instrumental in determining the carbon framework of sodium rhodizonate dibasic. The ¹³C NMR spectrum of an aqueous solution of sodium rhodizonate (5a-Na) reveals distinct signals that correspond to the different carbon environments within the molecule. researchgate.net Due to the symmetry of the rhodizonate dianion, a simplified spectrum is often observed. The chemical shifts are influenced by the high degree of electron delocalization and the presence of multiple carbonyl groups. In an alkaline aqueous medium (D₂O/NaOD, pD = 10), a solitary, highly concentration- and matrix-dependent singlet is observed at approximately 158 ppm.

NucleusSolventChemical Shift (ppm)Multiplicity
¹³CD₂O/NaOD (pD=10)~158Singlet

Interactive Data Table: ¹³C NMR Data for Sodium Rhodizonate Dibasic

Microscopic Techniques for Morphological and Nanostructural Analysis

Microscopic methods are essential for visualizing the crystal morphology and any nanostructural features of sodium rhodizonate dibasic.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique used to investigate the morphology and nanostructure of materials. While specific TEM studies focusing solely on the 97% purity grade of sodium rhodizonate dibasic are not extensively detailed in readily available literature, the principles of TEM analysis are broadly applicable. Such studies would typically involve dispersing the crystalline powder and examining the size, shape, and crystal habit of the individual particles. For instance, research on related rhodizonate-based materials for battery applications has utilized TEM to characterize the morphology of synthesized nanorods, microrods, and microbulk structures, providing critical information on their size-dependent properties. A similar approach would be invaluable for understanding the physical characteristics of sodium rhodizonate dibasic, 97%.

TechniqueApplication in Sodium Rhodizonate Research
Transmission Electron Microscopy (TEM)Analysis of particle size, shape, and crystal morphology at the nanoscale.

Interactive Data Table: Application of TEM in Sodium Rhodizonate Dibasic Research

Diffraction Techniques for Crystalline Structure Analysis

X-ray Diffraction (XRD) is an indispensable tool for determining the crystalline structure of Sodium Rhodizonate Dibasic. The technique works by directing X-rays at a sample and measuring the angles and intensities of the diffracted beams. This pattern is unique to the crystalline arrangement of atoms and allows for phase identification and the determination of lattice parameters.

For Sodium Rhodizonate Dibasic, powder XRD studies have revealed that the crystal structure consists of alternating layers of hexagonally packed sodium (Na⁺) cations and rhodizonate (C₆O₆²⁻) dianions. The rhodizonate dianion itself is noted to have a slightly twisted conformation. This structural information is critical for understanding the material's fundamental properties.

A particularly powerful application of XRD in this field is operando analysis, where diffraction patterns are collected continuously while the material is actively functioning within an electrochemical cell, such as a sodium-ion battery. researchgate.netmdpi.com This allows researchers to observe dynamic structural changes, such as phase transitions and variations in lattice parameters, during the sodiation and desodiation processes. biologic.netresearchgate.netnih.gov For example, operando XRD can demonstrate how the crystal structure of a Sodium Rhodizonate Dibasic electrode evolves during charging and discharging, providing crucial insights into the reaction mechanisms and potential degradation pathways. mdpi.com The quantitative analysis of this data, often performed using methods like Rietveld refinement, can yield precise details on phase compositions and crystallographic changes. biologic.net

Table 2: Crystallographic Data for Disodium (B8443419) Rhodizonate

Parameter Description Typical Findings
Crystal System The basic geometric framework of the crystal structure. Layered structure with alternating cations and anions.
Phase Transitions Changes from one crystal phase to another, often induced by electrochemical cycling. Operando XRD reveals phase evolution during Na⁺ insertion/extraction. researchgate.net

| Lattice Parameters | The dimensions of the unit cell of the crystal. | Variations in lattice parameters indicate the intercalation and deintercalation of sodium ions. biologic.net |

Electrochemical Characterization Methods

Cyclic Voltammetry (CV) is a primary electrochemical technique used to investigate the redox behavior of Sodium Rhodizonate Dibasic. ossila.com In a CV experiment, the potential applied to a working electrode made of the material is swept linearly between two set points and back, while the resulting current is measured. biologic.net The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the thermodynamics and kinetics of the oxidation and reduction reactions. ossila.comyoutube.com

The voltammogram for a Sodium Rhodizonate Dibasic electrode typically displays distinct peaks corresponding to the electrochemical processes of sodium ion insertion (reduction) and extraction (oxidation). researchgate.net The potential at which these peaks occur indicates the redox potentials of the material, a key parameter for its use in batteries. The shape and separation of the peaks can reveal the reversibility of the electrochemical reactions. By varying the scan rate, researchers can study the kinetics of the electron transfer processes. biologic.net This technique is fundamental for characterizing the electrochemical window, stability, and energy levels of Sodium Rhodizonate Dibasic as an electrode material. ossila.comyoutube.com

Table 3: Key Parameters from Cyclic Voltammetry

Parameter Description Significance for Sodium Rhodizonate Dibasic
Anodic Peak Potential (Epa) The potential at which the oxidation peak occurs. Indicates the potential required to extract Na⁺ ions from the structure.
Cathodic Peak Potential (Epc) The potential at which the reduction peak occurs. Indicates the potential at which Na⁺ ions are inserted into the structure.
Peak Current (Ipa, Ipc) The magnitude of the current at the oxidation and reduction peaks. Related to the concentration of the active species and the rate of the reaction.

| Peak Separation (ΔEp) | The difference between the anodic and cathodic peak potentials (Epa - Epc). | Provides information on the reversibility and kinetics of the redox reaction. |

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to probe the complex impedance of an electrochemical system as a function of frequency. researchgate.net For Sodium Rhodizonate Dibasic, EIS is particularly valuable for characterizing its performance in a sodium-ion battery. The method involves applying a small amplitude AC potential perturbation and measuring the current response over a wide frequency range.

The resulting data, often presented as a Nyquist plot, provides detailed information about various processes occurring within the cell, such as the electrolyte resistance, the charge transfer resistance at the electrode-electrolyte interface, and the diffusion of sodium ions within the electrode material. medchemexpress.com For instance, the high-frequency region of the spectrum is typically associated with ohmic resistance, while the semi-circular region in the mid-frequency range relates to the charge transfer kinetics. The low-frequency tail is indicative of diffusion processes. nih.gov By analyzing the EIS profiles under different conditions (e.g., state of charge, temperature), researchers can gain a deeper understanding of the factors limiting battery performance and how the material's properties change with aging. medchemexpress.com

Elemental Analysis and Compositional Verification

Verifying the elemental composition and purity of Sodium Rhodizonate Dibasic, 97% is essential for ensuring the reliability of research findings. The nominal chemical formula for the dibasic salt is C₆Na₂O₆. medchemexpress.comhimedialabs.com A specified purity of 97% indicates that the compound is the major component, with minor impurities present. sigmaaldrich.com

Various analytical techniques are used for this verification. Titration is a classic chemical method that can be suitable for determining the assay of the compound. sigmaaldrich.com More advanced instrumental techniques like Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) offer high sensitivity for quantifying the concentration of sodium and other metallic elements. For a comprehensive analysis, Scanning Electron Microscopy coupled with Energy Dispersive X-ray spectroscopy (SEM-EDX) can be used to map the elemental distribution on the surface of the particles, confirming the presence and relative abundance of carbon, oxygen, and sodium, and identifying any elemental impurities.

Table 4: Compound Names Mentioned

Compound Name
Sodium Rhodizonate Dibasic
Rhodizonic Acid
Sodium
Carbon
Oxygen

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Strategies for Enhanced Control

The performance of sodium rhodizonate in advanced applications is intrinsically linked to its structural and morphological properties. Consequently, the development of novel synthetic strategies that offer enhanced control over particle size, shape, and crystallinity is a critical area of research. Traditional synthesis of rhodizonates can be achieved by oxidizing inositol (B14025) with nitric acid and subsequent reaction with an acetate (B1210297) salt in the presence of oxygen. researchgate.net However, to unlock the full potential of sodium rhodizonate, more sophisticated methods are being explored.

One promising approach is the use of a facile antisolvent precipitation method to create nanostructured sodium rhodizonate. This technique has been successfully employed to synthesize microbulk, microrod, and nanorod structures. The process involves dissolving the sodium rhodizonate salt and then introducing an "antisolvent" that causes the controlled precipitation of the compound into specific morphologies. By carefully controlling parameters such as solvent/antisolvent ratios, temperature, and concentration, researchers can tailor the dimensions of the resulting nanostructures. This level of control is crucial, as the size-dependent properties of sodium rhodizonate have been shown to significantly impact its electrochemical performance.

Further research is directed towards understanding the fundamental mechanisms of these synthesis methods, such as the disproportionation of intermediates like NaHTe in related solution-phase synthesis of other nanomaterials, which could provide insights for controlling the growth of rhodizonate nanostructures. The goal is to develop scalable and reproducible synthetic protocols that yield materials with optimized properties for specific applications.

Integration into Next-Generation Energy Storage Devices

A significant and highly promising area of research for sodium rhodizonate dibasic is its integration into next-generation energy storage devices, particularly sodium-ion batteries (SIBs). SIBs are considered a cost-effective and sustainable alternative to lithium-ion batteries due to the natural abundance of sodium. Organic electrode materials, such as sodium rhodizonate, are particularly attractive because they are environmentally benign, sustainable, and their properties can be tailored. rsc.org

Sodium rhodizonate is a compelling cathode material for SIBs due to its high theoretical specific capacity. Research has demonstrated that by controlling the morphology of sodium rhodizonate, its performance as a cathode material can be significantly enhanced. For instance, nanorod structures have shown superior performance compared to microbulk or microrod forms.

Structure TypeReversible Capacity (@ 0.1C)Capacity Retention (after 100 cycles)
SR Nanorod ~190 mAh g⁻¹>90%
Microbulk Lower than nanorodsLower than nanorods
Microrod Lower than nanorodsLower than nanorods

At a high charge/discharge rate of 10C, the nanorod-structured sodium rhodizonate can still deliver 50% of its capacity, demonstrating enhanced reaction kinetics. This high electrochemical activity is maintained even at elevated temperatures of 80 °C. The improved performance of the nanostructured material is attributed to its higher surface area and shorter diffusion paths for sodium ions. Future research will likely focus on further optimizing the nanostructure and combining it with other materials, such as conductive polymers, to enhance its electronic conductivity and cycling stability.

Mechanistic Elucidation of Complex Catalytic Processes

While the catalytic properties of sodium rhodizonate itself are not yet widely established, the unique electronic and coordination chemistry of the rhodizonate dianion suggests potential for its use in catalysis. The rhodizonate anion can form stable complexes with a variety of metal ions, which is the basis for its use in analytical chemistry. nih.gov This complex-forming ability could be harnessed to create novel catalysts.

The rhodizonate dianion can act as a hydrogen-bond acceptor in the self-assembly of supramolecular structures. fiu.edu This property could be exploited in the design of organocatalysts where the rhodizonate core acts as a scaffold to bring reactants into close proximity.

Research into the catalytic activity of related rhodium compounds provides a framework for potential applications. For example, rhodium complexes are known to catalyze a wide range of organic transformations. Mechanistic studies on these rhodium-catalyzed reactions, often involving techniques like kinetic analysis and quantum chemical calculations, can provide valuable insights into how the electronic and steric properties of ligands influence catalytic activity. Future research could explore the synthesis of rhodizonate-based ligands for transition metal catalysts, aiming to fine-tune their reactivity and selectivity for specific chemical reactions. The decomposition of rhodizonate into other electroactive species like croconate and oxalate (B1200264) also presents an interesting avenue for in-situ generation of catalytically active species. nih.gov

Exploration of New Sensing Paradigms

The ability of sodium rhodizonate to form distinctly colored complexes with certain metal ions has long been the basis for its use as a chemical sensor. nih.gov The classic application is the detection of lead, where it forms a scarlet-red or blue-violet complex depending on the pH. nih.gov This principle is still widely used in forensic science for the detection of gunshot residue.

Emerging research is focused on developing new and more sophisticated sensing paradigms based on sodium rhodizonate. This includes the development of paper-based colorimetric sensing devices for the simultaneous measurement of multiple metal ions. By immobilizing sodium rhodizonate on a paper substrate, a simple and portable sensor can be created. The color changes upon exposure to target analytes can be quantified using a smartphone camera and image analysis software, offering a low-cost and field-deployable analytical tool.

Furthermore, research is exploring the integration of sodium rhodizonate with other materials to enhance its sensing capabilities. For example, combining it with adsorbents can preconcentrate target metals, thereby increasing the sensitivity of the detection method. The development of new rhodizonate derivatives with tailored selectivity and sensitivity for specific analytes is another active area of research. The goal is to move beyond simple colorimetric tests to create advanced sensors with higher specificity, lower detection limits, and the ability to operate in complex matrices.

Interdisciplinary Research with Computational Chemistry and Materials Science

The advancement of sodium rhodizonate for various applications is greatly benefiting from an interdisciplinary approach that combines experimental work with computational chemistry and materials science. This synergy is particularly evident in the field of energy storage.

Computational simulations, such as Density Functional Theory (DFT), are being used to understand the relationship between the structure of sodium rhodizonate and its electrochemical properties. mdpi.com These theoretical studies can predict how changes in morphology, such as the creation of nanorods, can lead to improved sodium storage performance. By modeling the electronic structure and ion diffusion pathways within the crystal lattice, researchers can gain insights that guide the rational design of better electrode materials. This computational approach complements experimental findings and accelerates the discovery of materials with enhanced properties.

The broader field of materials science provides the tools and concepts necessary to characterize and engineer sodium rhodizonate-based materials. Techniques such as scanning electron microscopy (SEM) and X-ray diffraction (XRD) are essential for characterizing the morphology and crystal structure of synthesized materials. The principles of materials science also guide the development of composite materials, where sodium rhodizonate is combined with other components like conductive polymers or carbon nanomaterials to overcome its inherent limitations, such as low electronic conductivity. This interdisciplinary approach, where computational modeling informs materials synthesis and characterization, is crucial for unlocking the full potential of sodium rhodizonate and other organic materials in advanced technological applications.

Q & A

Q. What are the standard methodologies for synthesizing sodium rhodizonate dibasic (SR) with controlled morphology for battery applications?

Answer: SR's electrochemical performance in sodium-ion batteries (SIBs) is morphology-dependent. A scalable antisolvent method can produce microbulk, microrod, or nanorod structures . For example, nanorod SR synthesized via this method delivers a reversible capacity of ~190 mA h g⁻¹ at 0.1 C with >90% retention after 100 cycles. Key steps include:

  • Dissolving SR precursor in a polar solvent (e.g., water).
  • Rapidly adding an antisolvent (e.g., ethanol) to induce crystallization.
  • Tuning solvent ratios and agitation rates to control particle size and shape.
    Post-synthesis characterization via SEM and XRD is critical to validate morphology .

Q. How is the sodium rhodizonate test optimized for lead detection in forensic gunshot residue analysis?

Answer: The test involves sequential steps:

Reagent Preparation :

  • Sodium rhodizonate solution: Saturated SR in distilled water.
  • Tartrate buffer (pH 2.8): Mix sodium bitartrate and tartaric acid to stabilize the colored lead-rhodizonate complex .

Application :

  • Apply SR solution to the sample, followed by tartrate buffer.
  • A reddish/pink color indicates lead presence.

Validation :

  • Use soft X-ray imaging to pre-screen lead distribution .
  • Cross-validate with dithiooxamide (DTO) tests for copper interference .

Advanced Research Questions

Q. What spectroscopic and structural techniques are used to characterize lead-rhodizonate complexes, and how do decomposition products affect forensic test reliability?

Answer :

  • Techniques :
    • X-ray crystallography : Resolves Pb(II)-rhodizonate coordination geometry (e.g., Pb-O bond lengths ~2.5–2.7 Å) .
    • UV-Vis spectroscopy : Monitors absorbance at 520 nm for the Pb-rhodizonate complex .
    • Raman spectroscopy : Identifies decomposition products (e.g., croconate at 450 cm⁻¹, oxalate at 900 cm⁻¹) .
  • Decomposition Interference :
    • Rhodizonate degrades under UV light or acidic conditions, forming croconate/oxalate, which reduce test sensitivity. Stabilize reagents with tartrate buffers and store in amber vials .

Q. How does hydrogen bonding between SR and binders enhance electrode stability in sodium-ion batteries?

Answer : SR's oxygen-rich surface forms hydrogen bonds with hydroxyl-rich binders (e.g., sodium alginate, SA):

  • Self-Healing Mechanism : During sodiation, cracks in SR particles expose oxygen atoms, which bond with SA's hydroxyl groups, repairing the electrode structure .
  • Performance Metrics :
    • SR-SA electrodes achieve 2× higher capacity retention than PVDF-based counterparts after 500 cycles.
    • Electrochemical impedance spectroscopy (EIS) confirms reduced charge-transfer resistance due to binder-particle cohesion .

Q. What strategies mitigate SR dissolution and conductivity limitations in organic sodium-ion battery cathodes?

Answer :

  • Carbon Coating : Encapsulate SR particles with conductive carbon layers to reduce dissolution and enhance electron transport .
  • Composite Design : Blend SR with conductive polymers (e.g., PEDOT:PSS) to improve intrinsic conductivity (~10⁻³ S cm⁻¹ vs. ~10⁻⁶ S cm⁻¹ for pure SR) .
  • Binder Optimization : Use cross-linked binders (e.g., polyacrylic acid) to restrict SR dissolution in electrolytes .

Methodological Considerations

Q. How should researchers design experiments to resolve contradictions in SR's electrochemical stability across studies?

Answer : Discrepancies often arise from electrolyte composition or cycling protocols. To address:

  • Controlled Variables : Fix electrolyte (e.g., 1 M NaClO₄ in EC:DMC) and voltage window (1.5–3.5 V vs. Na/Na⁺).
  • Post-Cycling Analysis : Perform XPS on cycled electrodes to identify surface degradation products (e.g., Na₂CO₃) .
  • Accelerated Aging Tests : Cycle electrodes at elevated temperatures (e.g., 60°C) to simulate long-term degradation .

Q. What interdisciplinary approaches combine SR's forensic and energy storage applications?

Answer :

  • Imaging Integration : Pair sodium rhodizonate tests with digital image analysis (e.g., RGB quantification) to semi-quantify lead residues .
  • Material Repurposing : Recover SR from spent batteries and repurpose it for lead detection, leveraging its redox activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.